molecular formula C17H20O2 B14259967 2-(Benzyloxy)-1-methoxy-4-propylbenzene CAS No. 185619-19-6

2-(Benzyloxy)-1-methoxy-4-propylbenzene

Cat. No.: B14259967
CAS No.: 185619-19-6
M. Wt: 256.34 g/mol
InChI Key: OOMCOLXYRSHWMX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methoxy-4-propylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a methoxy group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methoxy-4-propylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxy-1-methoxybenzene with a propyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the propyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-methoxy-4-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxy-substituted benzene derivatives.

    Substitution: Various alkylated or acylated benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-methoxy-4-propylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-propylbenzene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar structure but with an ethanol group instead of a methoxy group.

    1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Contains a triazole ring, used for antifungal activity.

    3-(Benzyloxy)pyridin-2-amine: Features a pyridine ring, used in drug development.

Uniqueness

2-(Benzyloxy)-1-methoxy-4-propylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and various research fields.

Properties

CAS No.

185619-19-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-methoxy-2-phenylmethoxy-4-propylbenzene

InChI

InChI=1S/C17H20O2/c1-3-7-14-10-11-16(18-2)17(12-14)19-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3

InChI Key

OOMCOLXYRSHWMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

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